

Bay 65-1942 (R form): Comprehensive Application Notes on Solubility and Protocols

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Compound of Interest

Compound Name: Bay 65-1942 (R form)

Cat. No.: B3330891

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility of **Bay 65-1942 (R form)**, a potent and selective inhibitor of I κ B kinase β (IKK β). These guidelines are intended to assist researchers in the effective handling and use of this compound in various experimental settings.

Introduction to Bay 65-1942

Bay 65-1942 is an ATP-competitive inhibitor that selectively targets the IKK β kinase, a key regulator of the NF- κ B signaling pathway.^{[1][2]} By inhibiting IKK β , Bay 65-1942 prevents the phosphorylation and subsequent degradation of I κ B α , which in turn keeps the NF- κ B dimer in an inactive state in the cytoplasm.^{[1][3]} This mechanism makes Bay 65-1942 a valuable tool for studying inflammatory processes, immune responses, and cell survival pathways mediated by NF- κ B.^{[1][3]} The R form of Bay 65-1942 is a specific stereoisomer of the compound.

Solubility Profile

The solubility of a compound is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available solubility data for different forms of Bay 65-1942 in various solvents. It is important to note that for the hydrochloride salt, sonication is recommended to aid dissolution.^{[4][5]}

Form of Bay 65-1942	Solvent	Solubility	Molar Concentration (approx.)	Notes
R form	DMSO	Soluble[6][7]	Not specified	---
Hydrochloride Salt	DMSO	50 mg/mL[4][5][8]	115.76 mM	Requires ultrasonic treatment.[4][5] Hygroscopic nature of DMSO can impact solubility.[4]
Hydrochloride Salt	Water	2.17 mg/mL[4][5]	5.02 mM	Requires ultrasonic treatment.[4][5]
Free Base	Chloroform	Soluble[9]	Not specified	---
Free Base	Dichloromethane	Soluble[9]	Not specified	---
Free Base	Ethyl Acetate	Soluble[9]	Not specified	---
Free Base	Acetone	Soluble[9]	Not specified	---

Experimental Protocols

Protocol for Reconstituting Bay 65-1942 (R form)

This protocol outlines a general procedure for preparing a stock solution of **Bay 65-1942 (R form)** in DMSO.

Materials:

- **Bay 65-1942 (R form)** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial

- Vortex mixer
- Ultrasonic water bath

Procedure:

- Weighing: Accurately weigh the desired amount of **Bay 65-1942 (R form)** powder in a sterile vial.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
- Initial Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate initial mixing.
- Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath. Sonicate in short bursts of 5-10 minutes, checking for dissolution between each burst. Warming the tube to 37°C can also aid in solubilization.[\[7\]](#)
- Visual Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.
- Storage: For short-term storage, keep the stock solution at -20°C. For long-term storage, it is recommended to store at -80°C.[\[4\]](#)[\[10\]](#) Note that solutions are generally less stable than the powdered form and preparing fresh solutions is often recommended.[\[11\]](#)

General Protocol for Solubility Assessment

This protocol provides a framework for determining the solubility of Bay 65-1942 in a solvent of interest.

Materials:

- **Bay 65-1942 (R form)**
- Selected solvent (e.g., DMSO, ethanol, PBS)
- Series of sterile microcentrifuge tubes

- Vortex mixer
- Thermomixer or shaking incubator
- Centrifuge
- Spectrophotometer or HPLC system for concentration measurement

Procedure:

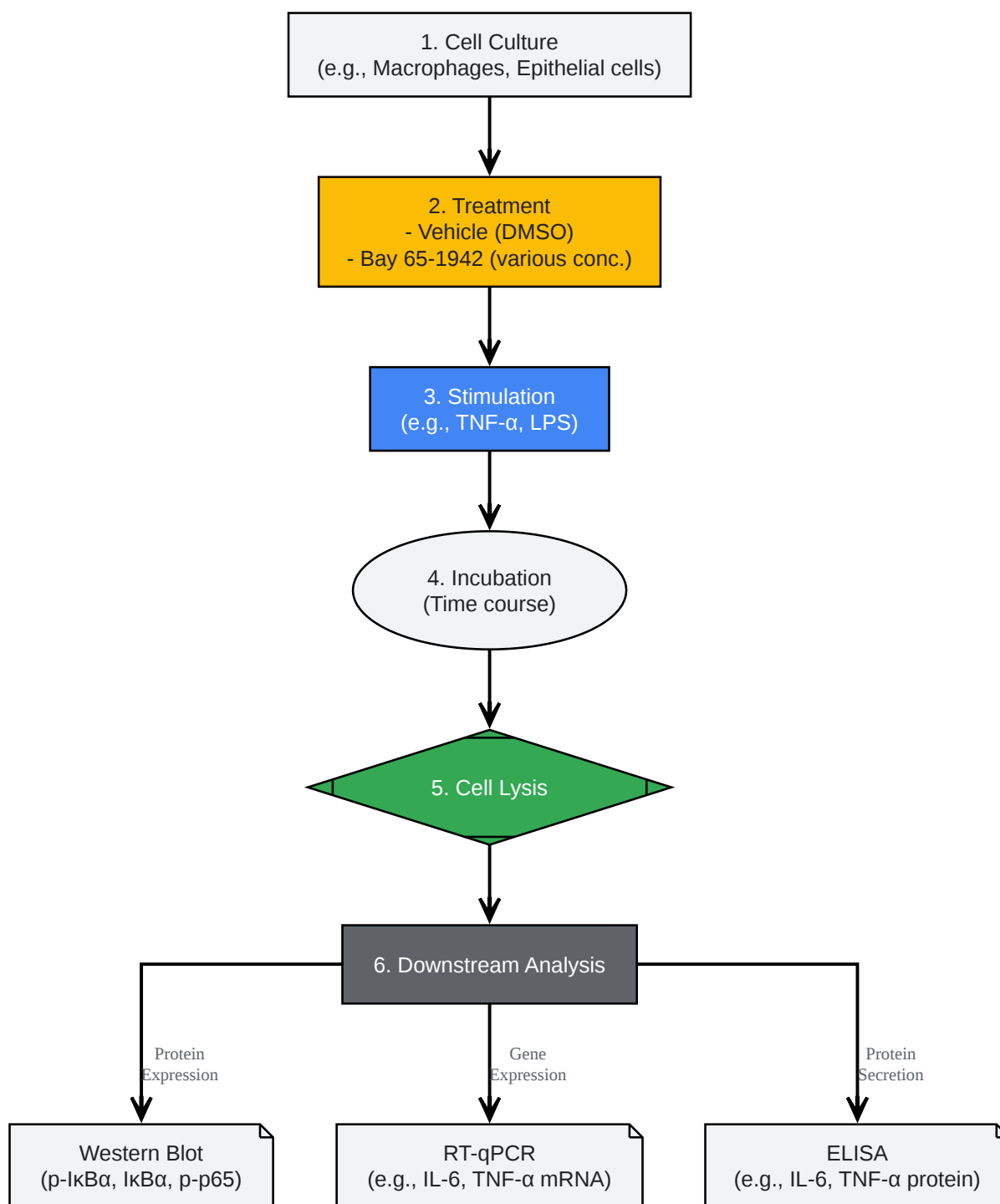
- **Preparation of Supersaturated Solutions:** Add an excess amount of Bay 65-1942 to a known volume of the solvent in a microcentrifuge tube.
- **Equilibration:** Tightly seal the tubes and place them in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
- **Separation of Undissolved Solid:** Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.
- **Sample Collection:** Carefully collect a known volume of the supernatant without disturbing the pellet.
- **Dilution:** Prepare a series of dilutions of the supernatant with the same solvent.
- **Concentration Measurement:** Determine the concentration of Bay 65-1942 in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry (if a standard curve is available) or HPLC.
- **Calculation:** Calculate the solubility of Bay 65-1942 in the solvent based on the concentration of the saturated supernatant.

Signaling Pathway and Experimental Workflow

Bay 65-1942 Mechanism of Action

Bay 65-1942 acts as a selective inhibitor of IKK β , a critical kinase in the canonical NF- κ B signaling pathway. The following diagram illustrates this mechanism.





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